![molecular formula C13H14O6 B3022862 Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 70935-15-8](/img/structure/B3022862.png)
Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
Overview
Description
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” seems to be a complex organic compound. The closest related compound I found is “Beatrice” also known as MDO-D, MDOM, Béa and 4-methyl-2,5-dimethoxymethamphetamine . It is a lesser-known psychedelic drug, a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM) .
Scientific Research Applications
Synthesis of Dimethoxy Amide Chalcone
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a dimethoxy amide chalcone . The process involves the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol, followed by amidation through the reaction of the formed chalcone and succinic anhydride .
Antiproliferative Activity
A series of N-methyl-4-phenoxypicolinamide derivatives, which can be synthesized from “Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate”, have been evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds have shown marked antiproliferative activity, superior to that of the reference drug sorafenib .
Synthesis of Diaryl-α,β-unsaturated Ketones
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of diaryl-α,β-unsaturated ketones . These compounds are the biogenic precursor in flavonoid biosynthesis and are known for their wide spectrum of pharmacological properties .
Synthesis of Methoxy Amino Chalcone
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a methoxy amino chalcone . This compound has been synthesized by the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol .
Synthesis of Amide Derivatives
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of amide derivatives . These compounds are synthesized by converting the basic amino chalcones into amide derivatives through a reaction with succinic anhydride .
Synthesis of Methoxy Chalcone
“Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate” can be used in the synthesis of a new amide methoxy chalcone . This compound is prepared from a methoxy amino chalcone and succinic anhydride .
Mechanism of Action
properties
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSUNCBLUXIAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407151 | |
Record name | methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |
CAS RN |
70935-15-8 | |
Record name | methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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